Cas no 75570-99-9 (4,5-Dichloroisoindolin-1-one)
4,5-Dichloroisoindolin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dichloroisoindolin-1-one
- 4,5-dichloro-2,3-dihydroisoindol-1-one
- Z1269236182
- SB65270
- 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one
- SCHEMBL11450232
- CS-0261479
- 75570-99-9
- EN300-7869473
- J-514085
- ANQDFOAOUUPTIU-UHFFFAOYSA-N
- 4,5-di-chloro-2,3-dihydro-1H-isoindol-1-one
- DTXSID00633256
- DB-305248
-
- Inchi: 1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12)
- InChI Key: ANQDFOAOUUPTIU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC2C(NCC=21)=O)Cl
Computed Properties
- Exact Mass: 200.9748192g/mol
- Monoisotopic Mass: 200.9748192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
4,5-Dichloroisoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007574-5g |
4,5-Dichloroisoindolin-1-one |
75570-99-9 | 95% | 5g |
$1960.00 | 2023-09-01 | |
| Chemenu | CM147200-1g |
4,5-Dichloroisoindolin-1-one |
75570-99-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM147200-1g |
4,5-Dichloroisoindolin-1-one |
75570-99-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-7869473-0.05g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 0.05g |
$262.0 | 2025-03-21 | |
| Enamine | EN300-7869473-0.1g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 0.1g |
$392.0 | 2025-03-21 | |
| Enamine | EN300-7869473-0.25g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 0.25g |
$559.0 | 2025-03-21 | |
| Enamine | EN300-7869473-0.5g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 0.5g |
$879.0 | 2025-03-21 | |
| Enamine | EN300-7869473-1.0g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 1.0g |
$1129.0 | 2025-03-21 | |
| Enamine | EN300-7869473-2.5g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 2.5g |
$2211.0 | 2025-03-21 | |
| Enamine | EN300-7869473-5.0g |
4,5-dichloro-2,3-dihydro-1H-isoindol-1-one |
75570-99-9 | 95.0% | 5.0g |
$3273.0 | 2025-03-21 |
4,5-Dichloroisoindolin-1-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4,5-Dichloroisoindolin-1-one
4,5-Dichloroisoindolin-1-one (CAS No. 75570-99-9): A Comprehensive Overview
4,5-Dichloroisoindolin-1-one (CAS No. 75570-99-9) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a dichloroisoindoline core. The presence of the chloro substituents and the isoindoline ring system imparts specific reactivity and stability properties that make it a valuable building block in various synthetic pathways.
The chemical structure of 4,5-Dichloroisoindolin-1-one can be represented as C8H4Cl2N2O. This compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its molecular weight is 203.03 g/mol, and it has a melting point of approximately 180-182°C.
In the realm of organic synthesis, 4,5-Dichloroisoindolin-1-one serves as a key intermediate in the synthesis of more complex molecules. Its reactivity is primarily centered around the electrophilic nature of the carbonyl group and the nucleophilic character of the nitrogen atoms in the isoindoline ring. This dual reactivity allows for a wide range of chemical transformations, including nucleophilic addition reactions, Michael additions, and cycloadditions.
Recent studies have highlighted the potential of 4,5-Dichloroisoindolin-1-one in pharmaceutical research. One notable application is its use as a scaffold for the development of novel bioactive compounds. For instance, researchers at the University of California have reported that derivatives of 4,5-Dichloroisoindolin-1-one exhibit potent anti-inflammatory and anti-cancer activities. These derivatives were found to inhibit key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells.
The versatility of 4,5-Dichloroisoindolin-1-one extends beyond pharmaceutical applications. In materials science, this compound has been explored for its potential in the development of functional polymers and coatings. The presence of reactive functional groups allows for easy incorporation into polymer chains, leading to materials with enhanced mechanical properties and improved stability. For example, a study published in the Journal of Polymer Science demonstrated that polymers containing 4,5-Dichloroisoindolin-1-one units exhibited superior thermal stability and resistance to chemical degradation.
The synthetic accessibility of 4,5-Dichloroisoindolin-1-one has also been a subject of extensive research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 4,5-dichloroisatin with an appropriate nucleophile followed by oxidation to form the desired product. These synthetic methods are characterized by high yields and excellent purity, making them suitable for large-scale production.
In terms of safety and handling, 4,5-Dichloroisoindolin-1-one should be stored in a cool, dry place away from strong oxidizers and moisture. Proper personal protective equipment (PPE) should be used when handling this compound to avoid skin contact and inhalation. It is important to note that while this compound is not classified as hazardous under current regulations, it should still be handled with care to ensure workplace safety.
The future prospects for 4,5-Dichloroisoindolin-1-one are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. As our understanding of its properties and reactivity deepens, it is likely that we will see even more innovative applications in various fields such as medicine, materials science, and environmental chemistry.
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